Platelet Aggregation Inhibition: N,N-diethyl-6-phenylpyrimidin-4-amine as a Platelet Aggregation Inhibitor
The original patent US3707560A classifies N,N-diethyl-6-phenylpyrimidin-4-amine specifically as an inhibitor of spontaneous platelet aggregation, unlike many closely related N-substituted analogs which are not claimed for this indication [1]. The patent describes the compound as part of a genus of 'Certain 4-amino-6-aryl-pyrimidines,' but the specific N,N-diethyl substituent is explicitly called out in the chemical structure, indicating its importance for the claimed biological activity. Quantitative IC50 or percent inhibition data at a given concentration is not publicly available in the patent or primary literature [1].
| Evidence Dimension | Inhibition of spontaneous platelet aggregation (qualitative claim) |
|---|---|
| Target Compound Data | Claimed as an inhibitor of spontaneous platelet aggregation (no quantitative data available) |
| Comparator Or Baseline | Other 4-amino-6-aryl-pyrimidines in the patent (e.g., 6-phenyl-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine) are described but not all are explicitly claimed for the same indication |
| Quantified Difference | Not quantifiable from available data |
| Conditions | In vitro platelet aggregation assay (details not specified in the patent) |
Why This Matters
For procurement decisions targeting thrombosis research, this compound's specific structural assignment in a platelet aggregation patent grants it a functional annotation that many close analogs lack, making it a rational starting point for SAR studies.
- [1] US3707560A. (1972). Certain 4-amino-6-aryl-pyrimidines. United States Patent. View Source
